molecular formula C8H12N2O B3356315 5-(1H-Imidazol-1-yl)pentan-2-one CAS No. 65660-47-1

5-(1H-Imidazol-1-yl)pentan-2-one

Cat. No. B3356315
Key on ui cas rn: 65660-47-1
M. Wt: 152.19 g/mol
InChI Key: NQRGMYCLLGSBTI-UHFFFAOYSA-N
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Patent
US04059705

Procedure details

5-Bromo-2-pentanone (1.65 g.) and imidazole (3.5 g.) in 15 ml. acetonitrile were stirred at 60° C. for 48 hours and the solvent removed. The residue was chromatographed on silica gel, eluting with 10% methanol in dichloromethane to give 1-(n-pentan-4-onyl)imidazole. This material in 40 ml. methanol was reduced with sodium borohydride in a similar manner to that described in Preparation 2A to give 1-(4-hydroxy-n-pentyl)imidazole.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1>C(#N)C>[CH2:2]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)[CH2:3][CH2:4][C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
BrCCCC(C)=O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(CCC(C)=O)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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